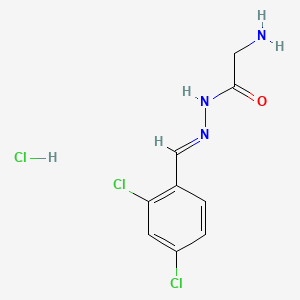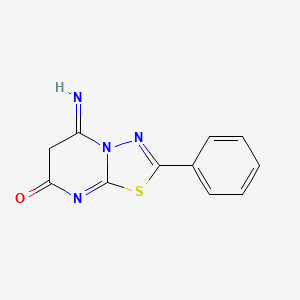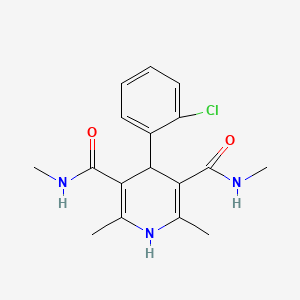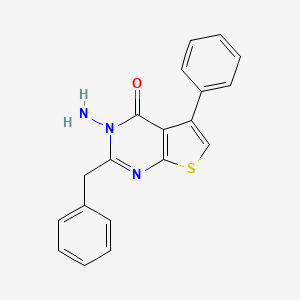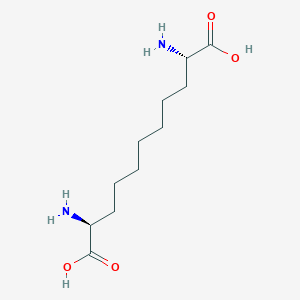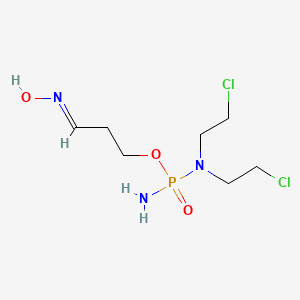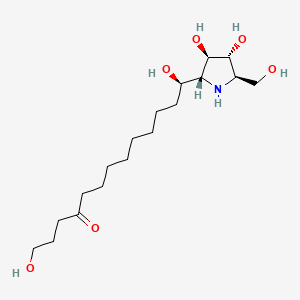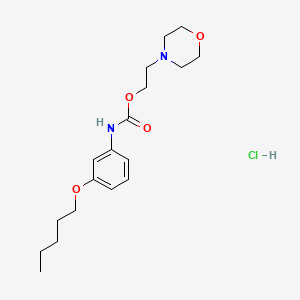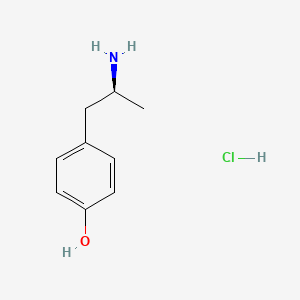
(s)-p-Hydroxyamphetamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-p-Hydroxyamphetamine hydrochloride is a chemical compound known for its stimulant properties. It is a derivative of amphetamine and is structurally similar to other phenethylamines. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-p-Hydroxyamphetamine hydrochloride typically involves the hydroxylation of amphetamine. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the para position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic hydroxylation. These methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-p-Hydroxyamphetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to amphetamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Formation of p-hydroxybenzaldehyde or p-hydroxyacetophenone.
Reduction: Formation of amphetamine.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(s)-p-Hydroxyamphetamine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in treating conditions like ADHD and narcolepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (s)-p-Hydroxyamphetamine hydrochloride involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy, and improved focus. The compound targets monoamine transporters and inhibits their reuptake, prolonging the action of these neurotransmitters in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Lacks the hydroxyl group, leading to different pharmacokinetic properties.
Methamphetamine: Contains an additional methyl group, increasing its potency and duration of action.
Phenethylamine: The parent compound, with a simpler structure and less pronounced stimulant effects.
Uniqueness
(s)-p-Hydroxyamphetamine hydrochloride is unique due to its specific hydroxylation, which alters its pharmacological profile compared to other amphetamines. This modification can lead to different therapeutic potentials and side effect profiles, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
71295-78-8 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
4-[(2S)-2-aminopropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
MYTMYIPUXIMVQW-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)O)N.Cl |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



